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Compound of Interest
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Cat. No.: B1681773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Su 10603 with various

cytochrome P450 (CYP450) enzymes. Su 10603 is primarily recognized as a potent and

specific inhibitor of CYP17A1 (steroid 17α-hydroxylase/17,20-lyase), a key enzyme in

androgen biosynthesis. Understanding its potential interactions with other P450 isoforms is

crucial for evaluating its off-target effects and potential for drug-drug interactions. This

document summarizes the available experimental data on the inhibitory effects of Su 10603
and its structural analog, metyrapone, on other P450 enzymes and provides detailed

experimental methodologies for assessing such interactions.

Executive Summary
While Su 10603 is a well-established inhibitor of CYP17A1, direct quantitative data on its cross-

reactivity with a standard panel of drug-metabolizing CYP450 enzymes is limited in publicly

available literature. However, early studies have indicated that Su 10603 does exhibit inhibitory

activity against other hepatic microsomal monooxygenases. To provide a broader context, this

guide also includes data on metyrapone, a structurally related compound with a similar

mechanism of action.

Comparative Inhibition Data
The following table summarizes the known inhibitory effects of Su 10603 and its structural

analog, metyrapone, on various P450 enzymes. It is important to note the absence of specific
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IC50 or Ki values for Su 10603 against the major drug-metabolizing CYP isoforms in the

available literature.

Enzyme Su 10603 Inhibition
Metyrapone
Inhibition

Key Substrates for
Inhibition Assays

CYP17A1
Primary Target; Potent

Inhibitor
Known Inhibitor

Pregnenolone,

Progesterone

CYP1A2 Data not available Data not available Phenacetin, Caffeine

CYP2C9 Data not available Data not available Diclofenac, S-Warfarin

CYP2C19 Data not available Data not available
S-Mephenytoin,

Omeprazole

CYP2D6 Data not available Data not available
Dextromethorphan,

Bufuralol

CYP3A4 Data not available

Known to bind to and

induce CYP3A4 via

PXR activation

Midazolam,

Testosterone

Other Hepatic P450s

Inhibits ethylmorphine

demethylation, aniline

hydroxylation, and

benzo[a]pyrene

hydroxylation (approx.

50% inhibition at 0.1-

0.2 mM in rat/guinea

pig liver microsomes)

Similar inhibitory

profile to Su 10603 on

some hepatic

monooxygenases

Ethylmorphine,

Aniline,

Benzo[a]pyrene

Note: The inhibition of ethylmorphine demethylation, aniline hydroxylation, and benzo[a]pyrene

hydroxylation by Su 10603 suggests potential interactions with isoforms such as CYP3A4,

CYP2E1, and CYP1A1/1B1, respectively, though specific contributions have not been

delineated.

Signaling and Experimental Workflows
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To facilitate a deeper understanding of the experimental approaches used to assess P450

inhibition, the following diagrams illustrate a typical experimental workflow and the signaling

pathway context of CYP17A1 inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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